1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine
Description
1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolidin-3-amine core substituted with a pyrazin-2-ylmethyl group. This structure combines the conformational flexibility of the pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of pyrazine, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-1-4-13(6-8)7-9-5-11-2-3-12-9/h2-3,5,8H,1,4,6-7,10H2 |
InChI Key |
XWLBIRJIQNGRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine. One common method includes the nucleophilic substitution of a halogenated pyrazine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazine compounds, including 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine, exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.13 to 10.74 μM .
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| MCF-7 | 0.18 | This compound |
| A549 | 0.13 | Similar pyrazine derivatives |
| BEL-7402 | 10.74 | Related pyrazine hybrids |
Inhibition of Kinase Activity
The compound has been noted for its role in inhibiting checkpoint kinase 1 (CHK1) function, which is crucial in the treatment of proliferative conditions such as cancer. The inhibition of CHK1 can enhance the effectiveness of other therapeutic agents, making this compound a candidate for combination therapies .
Antimicrobial Activity
Research highlights the antimicrobial properties of pyrazine derivatives, including potential applications against bacterial infections. Pyrazine compounds have demonstrated efficacy against various strains of bacteria, suggesting their utility in developing new antibiotics .
Neuroprotective Effects
Some studies indicate that pyrazine derivatives may exhibit neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the pyrazine ring have been shown to enhance potency against certain targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at C-2 | Increased anticancer activity |
| Alteration at N-position | Enhanced CHK1 inhibition |
Clinical Trials
Several clinical studies have explored the efficacy of pyrazine derivatives in cancer treatment settings. For example, a compound similar to this compound was evaluated in phase II trials for non-small cell lung cancer, showing promising results regarding tumor reduction and patient survival rates .
In Vitro Studies
In vitro studies have consistently demonstrated the ability of pyrazine compounds to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine are best understood through comparison with related pyrrolidin-3-amine derivatives. Below is a detailed analysis:
Structural Variations and Physicochemical Properties
Key Observations :
- The pyrazin-2-ylmethyl group in the target compound introduces conformational flexibility compared to rigid direct attachments (e.g., pyrazine in ).
- Electron-deficient pyrazine may reduce nonspecific binding compared to pyridine derivatives (e.g., ), which have stronger π-π interactions.
- Halogenated or fluorinated substituents (e.g., ) enhance lipophilicity and stability but may affect solubility.
Biological Activity
1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing information from diverse sources.
Structural Characteristics
The compound consists of a pyrrolidine ring linked to a pyrazine moiety, which contributes to its distinctive chemical properties. The combination of these two rings enhances its binding affinity to biological targets, making it a candidate for pharmacological studies. The specific stereochemistry of the pyrrolidine ring plays a crucial role in its interaction with proteins and enzymes, influencing various biochemical pathways.
Research indicates that this compound interacts with specific molecular targets, modulating protein functions that can lead to significant biological effects. The compound has shown promise in:
- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cancer progression. For instance, derivatives of pyrazine compounds have demonstrated selective inhibition against c-Met kinases, which are implicated in various cancers .
- Anticancer Activity : Studies have indicated that certain pyrazine derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds with structural similarities have been tested for their efficacy in reducing cell viability in vitro, showing significant results at low micromolar concentrations .
Case Studies
A notable study focused on the synthesis and evaluation of related pyrazine compounds demonstrated that modifications to the pyrazine structure can significantly influence their biological activity. In vitro assays revealed that certain derivatives could effectively inhibit cancer cell proliferation, suggesting a potential therapeutic application for this compound in oncology .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(pyrrolidin-3-yl)pyrimidin-2-amine | Pyrimidine-pyrrolidine | Exhibits kinase inhibition properties |
| N-(pyridin-3-yl)pyrazin-2-amine | Pyrazine-pyridine | Different ring structure influences reactivity |
| Pyrrolidin-2-one derivatives | Pyrrolidinone | Diverse biological activities |
This table illustrates how variations in the chemical structure can lead to different biological profiles, emphasizing the importance of structure–activity relationships in drug design.
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the use of common reagents like oxidizing and reducing agents. The synthesis pathways are crucial for optimizing yield and purity, which directly impacts the compound's biological evaluation.
Potential Applications
Given its promising biological activity, this compound may find applications in:
- Cancer Therapeutics : As an inhibitor of key signaling pathways involved in tumor growth.
- Drug Development : As a lead compound for further modifications aimed at enhancing efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
